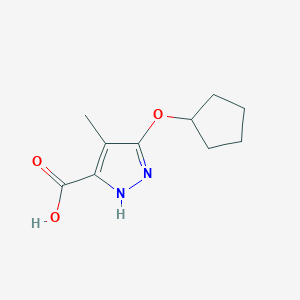
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Cyclopentyloxy)-4-methyl-1H-pyrazol-3-carbonsäure ist eine organische Verbindung, die zur Klasse der Pyrazole gehört. Pyrazole sind fünfgliedrige heterozyklische Verbindungen, die zwei benachbarte Stickstoffatome enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein einer Cyclopentyloxygruppe und einer Carbonsäuregruppe aus, was sie zu einem vielseitigen Molekül in verschiedenen chemischen Reaktionen und Anwendungen macht.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(Cyclopentyloxy)-4-methyl-1H-pyrazol-3-carbonsäure beinhaltet typischerweise die Cyclisierung geeigneter Vorstufen unter kontrollierten Bedingungen. Eine gängige Methode ist die Reaktion von 4-Methyl-1H-pyrazol-3-carbonsäure mit Cyclopentanol in Gegenwart eines Dehydratisierungsmittels wie Thionylchlorid oder Phosphorylchlorid. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung zu gewährleisten.
Industrielle Produktionsverfahren
Im industriellen Maßstab kann die Produktion dieser Verbindung kontinuierliche Strömungsreaktoren beinhalten, um Ausbeute und Reinheit zu optimieren. Die Verwendung von Katalysatoren und automatisierten Systemen kann die Effizienz des Syntheseprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um das gewünschte Produkt mit hoher Reinheit zu erhalten.
Chemische Reaktionsanalyse
Arten von Reaktionen
5-(Cyclopentyloxy)-4-methyl-1H-pyrazol-3-carbonsäure durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Aldehyde zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder ein Aldehyd umwandeln.
Substitution: Die Cyclopentyloxygruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumhydrid (NaH) oder Kalium-tert-butoxid (KOtBu) durchgeführt werden.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation beispielsweise Ketone oder Aldehyde ergeben, während die Reduktion Alkohole oder Aldehyde erzeugen kann. Substitutionsreaktionen können verschiedene funktionelle Gruppen einführen, was die Vielseitigkeit der Verbindung erhöht.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopentyloxy)-4-methyl-1H-pyrazol-3-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Sie wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und entzündungshemmender Eigenschaften.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als pharmazeutisches Zwischenprodukt oder Wirkstoff in der Arzneimittelentwicklung zu untersuchen.
Industrie: Sie wird bei der Herstellung von Agrochemikalien, Farbstoffen und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von 5-(Cyclopentyloxy)-4-methyl-1H-pyrazol-3-carbonsäure beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann als Inhibitor oder Aktivator bestimmter Enzyme wirken und biochemische Prozesse innerhalb von Zellen beeinflussen. Ihre molekulare Struktur ermöglicht es ihr, an aktiven Stellen an Zielproteinen zu binden, deren Aktivität zu modulieren und zu verschiedenen physiologischen Wirkungen zu führen.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopentyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-(Cyclopentyloxy)-4-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its molecular structure allows it to bind to active sites on target proteins, modulating their activity and leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Methyl-1H-pyrazol-3-carbonsäure: Fehlt die Cyclopentyloxygruppe, wodurch sie in bestimmten Reaktionen weniger vielseitig ist.
5-(Cyclopentyloxy)-1H-pyrazol-3-carbonsäure: Ähnliche Struktur, aber ohne die Methylgruppe, was sich auf ihre Reaktivität und Anwendungen auswirkt.
5-(Cyclopentyloxy)-4-methyl-1H-pyrazol: Fehlt die Carbonsäuregruppe, wodurch ihre Verwendung in Reaktionen, die diese funktionelle Gruppe erfordern, eingeschränkt ist.
Einzigartigkeit
5-(Cyclopentyloxy)-4-methyl-1H-pyrazol-3-carbonsäure ist aufgrund der Kombination ihrer funktionellen Gruppen einzigartig, die ein Gleichgewicht zwischen Reaktivität und Stabilität bieten. Dies macht sie zu einer wertvollen Verbindung in verschiedenen chemischen Synthesen und Anwendungen, was sie von anderen ähnlichen Verbindungen unterscheidet.
Eigenschaften
Molekularformel |
C10H14N2O3 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
3-cyclopentyloxy-4-methyl-1H-pyrazole-5-carboxylic acid |
InChI |
InChI=1S/C10H14N2O3/c1-6-8(10(13)14)11-12-9(6)15-7-4-2-3-5-7/h7H,2-5H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
KDTGEIKSIKXQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1OC2CCCC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-amino-1-[(2S)-2-(methoxymethyl)pyrrolidin-1-yl]-3-methylbutan-1-one](/img/structure/B11809932.png)

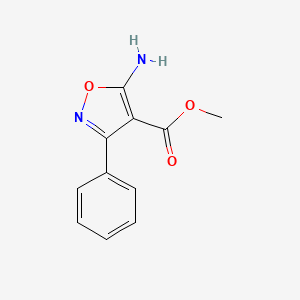
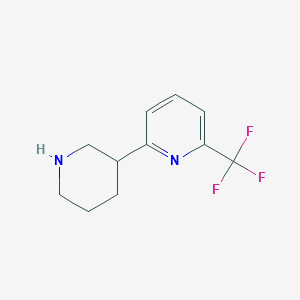
![5-Bromo-2-(piperidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B11809955.png)


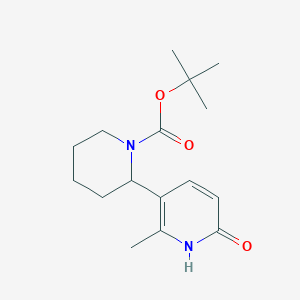
![5-Bromo-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B11809985.png)
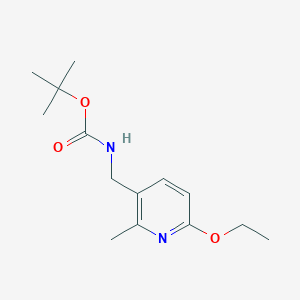

![7-(Cyclopropanecarbonyl)-2,3-dihydro-1H-pyrrolo[1,2-a]imidazol-5(6H)-one](/img/structure/B11810007.png)

